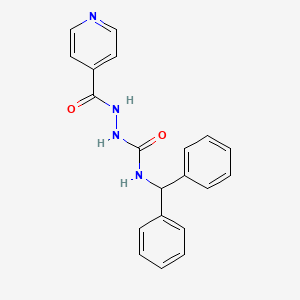

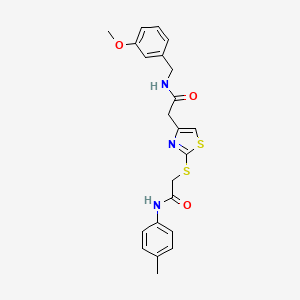

N-benzhydryl-2-isonicotinoylhydrazinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzhydryl-2-isonicotinoylhydrazinecarboxamide is a chemical compound with the molecular formula C20H18N4O2. It is a benzhydryl compound, a group of organic compounds whose parent structures include diphenylmethane (which is two benzene rings connected by a single methane), with any number of attached substituents .

Scientific Research Applications

Alkylating Benzamides with Melanoma Cytotoxicity

Alkylating benzamides, including derivatives similar to N-benzhydryl-2-isonicotinoylhydrazinecarboxamide, have shown potential in melanoma treatment. Radioiodinated benzamides exhibit selective affinity for melanotic melanoma, aiding in nuclear medicine imaging. Additionally, conjugates with cytostatics like chlorambucil have demonstrated enhanced cytotoxicity against melanoma cells over standard treatments, suggesting a promising avenue for targeted drug delivery in melanoma therapy (Wolf et al., 2004).

Anti-Influenza Virus Activity

Research into benzamide-based 5-aminopyrazoles, related to the core structure of this compound, has unveiled compounds with significant antiavian influenza virus activity. These compounds, synthesized through novel routes, showed high efficacy against the H5N1 strain, indicating their potential as antiviral agents (Hebishy et al., 2020).

Fluorescent Chemosensors

Benzamide derivatives have been explored as fluorescent chemosensors for detecting metal ions, such as cobalt(II), in living cells. A specific derivative demonstrated high sensitivity and selectivity towards Co2+ ions, showcasing its application in biological and environmental monitoring (Liu et al., 2019).

Molecular Modeling and Structural Studies

Molecular modeling and structural studies on benzamide ligands, including compounds analogous to this compound, provide insights into their potential biological interactions. These studies help in understanding the ligand's binding mechanisms and structural characteristics, contributing to the design of more effective therapeutic agents (Orief & Abdel‐Rhman, 2018).

Mechanism of Action

Target of Action

N-Benzhydryl-2-isonicotinoylhydrazinecarboxamide, also known as N-{[(diphenylmethyl)carbamoyl]amino}pyridine-4-carboxamide, is a type of antimycobacterial active molecule . Its primary target is the enoyl-acyl carrier protein reductase InhA . This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the cell wall of mycobacteria .

Mode of Action

The compound interacts with its target, InhA, by binding to it . . This interaction inhibits the activity of InhA, thereby disrupting the synthesis of mycolic acids .

Biochemical Pathways

The inhibition of InhA affects the fatty acid biosynthesis pathway II (FAS-II) . This pathway is responsible for the elongation of fatty acids, including mycolic acids . By disrupting this pathway, the compound prevents the formation of the mycobacterial cell wall, leading to the death of the bacteria .

Pharmacokinetics

Given its structural similarity to other benzhydryl compounds , it’s likely that it shares similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These may include good absorption, wide distribution in the body, metabolism primarily in the liver, and excretion through the kidneys . .

Result of Action

The primary result of the compound’s action is the inhibition of mycobacterial growth . By preventing the synthesis of mycolic acids, the compound disrupts the formation of the mycobacterial cell wall, which is essential for the bacteria’s survival . This leads to the death of the bacteria, effectively treating the mycobacterial infection .

Biochemical Analysis

Biochemical Properties

N-Benzhydryl-2-isonicotinoylhydrazinecarboxamide has been found to interact with various enzymes and proteins. For instance, it has shown significant antimycobacterial activity against Mycobacterium tuberculosis . The compound’s interactions with these biomolecules are crucial for its biochemical role .

Cellular Effects

The compound has been found to influence cell function. It has shown to inhibit Wnt signaling in colon cancer cells and in zebrafish models . This suggests that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression. For instance, it has been found to interact with the Mn2+ ion in the JmjC domains of KDM3A/3B . This interaction suggests that the compound may exert its effects at the molecular level through enzyme inhibition or activation .

Properties

IUPAC Name |

1-benzhydryl-3-(pyridine-4-carbonylamino)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c25-19(17-11-13-21-14-12-17)23-24-20(26)22-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,18H,(H,23,25)(H2,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPQVFVPNYHZBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NNC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2955344.png)

![1-(2,3-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2955353.png)

![4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2955357.png)

![N-(cyanomethyl)-N-cyclopropyl-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2955358.png)

![2,2,2-Trifluoro-1-[3-(piperidin-4-yl)piperidin-1-yl]ethan-1-one hydrochloride](/img/structure/B2955361.png)

![N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2955365.png)

![2-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-4,5-dimethylbenzenesulfonamide](/img/structure/B2955366.png)

![3-(2-(2-isopropyl-5-methylphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2955367.png)